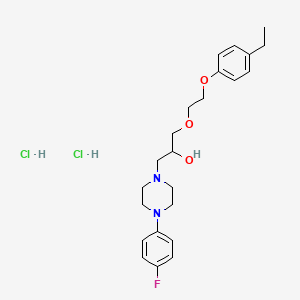

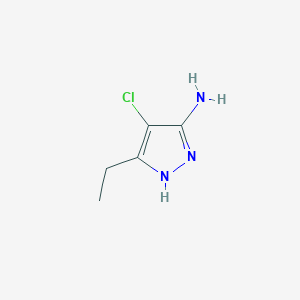

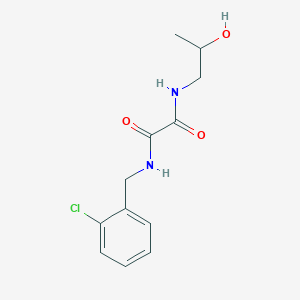

![molecular formula C13H10ClN3O B2551147 (4-chlorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1448045-11-1](/img/structure/B2551147.png)

(4-chlorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(4-chlorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone” is a pyrrolopyrimidine derivative. Pyrrolopyrimidines are a class of compounds that contain a pyrrolo[2,3-d]pyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine . They have been the subject of considerable interest due to their presence in several naturally occurring nucleosides and their wide range of biological activities .

Aplicaciones Científicas De Investigación

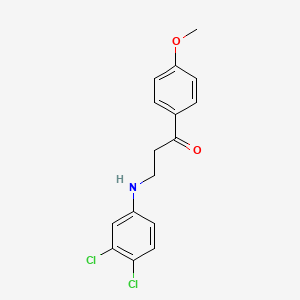

Medicinal Chemistry and Drug Development

The pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione nucleus, to which our compound belongs, has drawn attention due to its potential as a pharmacophore in drug design. Researchers have explored its use in developing novel drugs with diverse therapeutic applications . Notably, the pyrazole ring is present in several commercial drugs, including Celebrex, Sildenafil (Viagra), Rimonabant, and Difenamizole. Investigating derivatives like 6-(4-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine could lead to innovative drug candidates.

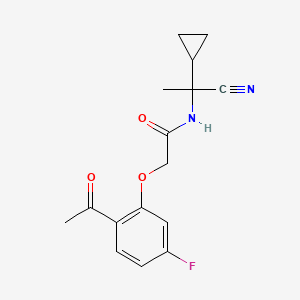

Anticancer Properties

Fluorinated heterocycles, including pyrrolo[3,4-c]pyrazole derivatives, have gained attention for their anticancer potential. These compounds are components of marketed drugs, with approximately 20% of anticancer and antibiotic drugs containing fluorine atoms. The SAR (structure-activity relationship) studies have revealed that electron-donating or electron-withdrawing substituents significantly impact the anticancer activity of fluorinated heterocycles . Further exploration of 6-(4-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine in this context could yield promising results.

Antimicrobial Activity

In addition to anticancer effects, fluorinated heterocycles have demonstrated antimicrobial properties. Researchers have reported in vivo and in vitro activities of these compounds against various pathogens. Some fluorinated heterocycles even exhibit safety advantages by reducing cytotoxicity in non-cancerous cell lines . Investigating the antimicrobial potential of our compound could contribute to the development of new antimicrobial agents.

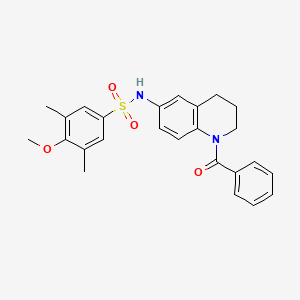

Kinase Inhibition

Certain pyrrolo[2,3-d]pyrimidine derivatives have been explored as kinase inhibitors. These compounds, including halogenated derivatives, were synthesized and evaluated for their inhibitory activity against specific kinases. For instance, GSK-3β inhibition was observed with a pyrrolo[2,3-d]pyrimidine derivative containing a pyrrolo[3,4-c]pyrazole moiety . Investigating similar properties in 6-(4-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine could provide insights into its kinase-related effects.

Aggregation-Induced Emission Enhancement (AIEE)

Pyrrolo[1,2-a]pyrimidines, structurally related to our compound, have exhibited unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties . Understanding the AIEE behavior of 6-(4-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine could have implications for materials science and optoelectronics.

Phosphatase Inhibition

Although relatively underexplored, the pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione nucleus has shown interesting biological activities as a phosphatase inhibitor . Investigating the potential of our compound in this context may reveal novel applications.

Mecanismo De Acción

Target of Action

Similar compounds with pyrrolo[3,4-d]pyrimidine scaffold have been reported to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It’s suggested that similar compounds interact with their targets (such as protein kinases) and cause changes that inhibit the function of these targets .

Biochemical Pathways

Given its potential role as a protein kinase inhibitor , it can be inferred that it may affect pathways related to cell growth, differentiation, migration, and metabolism.

Pharmacokinetics

Similar compounds with a pyrrolo[3,4-d]pyrimidine scaffold have been reported to maintain drug-likeness during lead optimization, suggesting favorable pharmacokinetic properties .

Result of Action

Similar compounds have been reported to display in vitro activity against certain strains of bacteria .

Propiedades

IUPAC Name |

(4-chlorophenyl)-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O/c14-11-3-1-9(2-4-11)13(18)17-6-10-5-15-8-16-12(10)7-17/h1-5,8H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYCPQDVECRZMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=CN=C2CN1C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2551067.png)

![2-((7-benzyl-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-methoxypropyl)acetamide](/img/structure/B2551069.png)

![3,6-dichloro-N-[[4-(2-methylpropyl)morpholin-2-yl]methyl]pyridine-2-carboxamide](/img/structure/B2551072.png)

![N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2551080.png)

![2,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2551084.png)